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Compound of Interest

Compound Name: 6-lodonicotinic acid

Cat. No.: B176809

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

6-lodonicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide
array of complex organic molecules, particularly in the realm of pharmaceutical development.
The presence of an iodine atom on the pyridine ring offers a reactive handle for various cross-
coupling reactions, enabling the facile introduction of diverse functionalities. This strategic
positioning allows for the construction of novel molecular scaffolds with significant potential for
biological activity. This technical guide provides a comprehensive overview of the synthesis,
physicochemical properties, and key applications of 6-iodonicotinic acid as a chemical
intermediate, with a focus on detailed experimental protocols and its role in modern drug
discovery.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical characteristics of 6-iodonicotinic acid
is fundamental for its effective use in synthesis. The following tables summarize its key
properties.

Table 1: Physicochemical Properties of 6-lodonicotinic Acid
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Property Value

CAS Number 13054-02-9[1]

Molecular Formula CeH4INO2[1]

Molecular Weight 248.929 g/mol

Appearance White to off-white solid

Melting Point 215-218 °C

Solubility Soluble in hot water, alcohols, and DMSO.

Table 2: Spectral Data of 6-lodonicotinic Acid

Technique Data

5 13.65 (s, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.20

1H NMR (DMSO-ds, 400 MHz
( ) (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H)

13C NMR (DMSO-ds, 100 MHz) 0 165.5, 152.0, 145.5, 140.0, 128.0, 120.0

Synthesis of 6-lodonicotinic Acid

The most common and efficient laboratory-scale synthesis of 6-iodonicotinic acid involves a
Sandmeyer-type reaction starting from the readily available 6-aminonicotinic acid. This two-
step process involves diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis via Diazotization and
lodination

This protocol outlines the conversion of 6-aminonicotinic acid to 6-iodonicotinic acid.
Materials:
e 6-Aminonicotinic acid

e Concentrated Sulfuric Acid (H2S0Oa4)
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e Sodium Nitrite (NaNO2)

o Potassium lodide (KI)

o Deionized Water

e Ice

e Sodium Thiosulfate (Na2S203)

o Diethyl Ether or Ethyl Acetate

e Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

¢ Diazotization:

o In aflask cooled in an ice-salt bath to 0-5 °C, dissolve 6-aminonicotinic acid (1.0 eq) in a
mixture of deionized water and concentrated sulfuric acid.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the
temperature remains below 5 °C.

o Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the
diazonium salt.

e lodination:

o In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water and cool to 0 °C.

o Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous
stirring. Nitrogen gas evolution will be observed.

o Allow the reaction mixture to warm to room temperature and stir for an additional 1-2
hours.

e Work-up and Purification:
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o Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to
remove any excess iodine.

o Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Remove the solvent under reduced pressure to yield the crude 6-iodonicotinic acid.

o The crude product can be further purified by recrystallization from hot water or an
alcohol/water mixture.

Expected Yield: 60-70%

Step 1: Diazotization

NaNO2 (aq)

H2S04, H20, 0-5 °C
Step 2: Todination Step 3: Work-up & Purification
_ vBE Diazonium Salt Intermediate }»Lb 6-lodonicotinic Acid }»—l—{ Quenching (Na2S203) H Extraction }—»
6- nic Acid

[—*{ Pure 6-lodonicotinic Acid

Drying & Concentration H Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-lodonicotinic acid.
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Role as a Chemical Intermediate in Cross-Coupling
Reactions

The carbon-iodine bond in 6-iodonicotinic acid is highly susceptible to a variety of palladium-
catalyzed cross-coupling reactions. This reactivity makes it an invaluable building block for the
synthesis of complex substituted pyridines, which are prevalent motifs in many drug
candidates. The following sections detail its application in three major classes of cross-coupling
reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

6-lodonicotinic Acid

(or its ester)
|

Palladium-Catalyzed Cioss-Coupling Reactions

Suzuki-Miyaura Sonogashira Buchwald-Hartwig
(C-C bond formation) (C-C bond formation) (C-N bond formation)

A/

\ 4 A/

6-Aryl-nicotinic Acid Derivatives 6-Alkynyl-nicatinic Acid Derivatives 6-Amino-nicotinic Acid Derivatives

Click to download full resolution via product page

Caption: Central role of 6-lodonicotinic acid in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an
organohalide and an organoboron compound. Using 6-iodonicotinic acid or its esters, a wide
range of aryl and heteroaryl groups can be introduced at the 6-position of the pyridine ring.

Materials:
» Ethyl 6-iodonicotinate

e Phenylboronic acid
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o Palladium(ll) acetate (Pd(OAc)2)

» Triphenylphosphine (PPhs) or other suitable phosphine ligand

o Potassium Carbonate (K2COs3) or another suitable base

o Toluene and Water (solvent system)

o Ethyl Acetate

¢ Anhydrous Sodium Sulfate (Na2S0a)

Procedure:

o To areaction flask, add ethyl 6-iodonicotinate (1.0 eq), phenylboronic acid (1.2 eq),
potassium carbonate (2.0 eq), palladium(ll) acetate (0.02 eq), and triphenylphosphine (0.08

eq).
e Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

e Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12
hours, monitoring the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with water and ethyl
acetate.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Reactions
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Arylboro Catalyst

. . Base Solvent Temp (°C) Time (h) Yield (%)
nic Acid System
Phenylboro  Pd(OAc)z / Toluene/H2

) ] K2COs 90 6 85-95
nic acid PPhs O
4-
Methoxyph  Pd(dppf)CI

yp- (dppD) Cs2CO0s Dioxane 100 8 80-90

enylboronic 2
acid
3-
Thienylbor Pd(PPhs)a Na2COs3 DME/H20 85 12 75-85
onic acid

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted nicotinic
acid derivatives, which are important precursors for various heterocyclic compounds and have
applications in materials science.

Materials:

Methyl 6-iodonicotinate

» Phenylacetylene

¢ Bis(triphenylphosphine)palladium(ll) dichloride (PdCIl2(PPhs)2)

o Copper(l) iodide (Cul)

o Triethylamine (EtsN)

o Tetrahydrofuran (THF) or DMF

o Ethyl Acetate

o Saturated aqueous Ammonium Chloride (NH4Cl)
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Procedure:

e To a Schlenk flask under an inert atmosphere, add methyl 6-iodonicotinate (1.0 eq),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 eq), and copper(l) iodide (0.05 eq).

¢ Add degassed THF (or DMF) and triethylamine.
o Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.

 Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-8 hours, monitoring
by TLC.

e Upon completion, quench the reaction with saturated agueous ammonium chloride.

o Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate.

 Purify the residue by column chromatography.

Table 4: Representative Sonogashira Coupling Reactions

Catalyst . .
Alkyne Base Solvent Temp (°C) Time (h) Yield (%)
System
Phenylacet PdCIl2(PPh
EtasN THF 25 4 80-90
ylene 3)2 / Cul
Trimethylsil  Pd(PPhs)a ) )
i-Pr2NH Dioxane 60 6 75-85
ylacetylene / Cul
Pd(OAc)2 /
1-Hexyne XPhos / K2COs Acetonitrile 50 8 70-80
Cul

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by
coupling an amine with an aryl halide. This reaction provides a direct route to 6-amino-nicotinic
acid derivatives, which are key components in numerous biologically active molecules.
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Materials:

« Ethyl 6-iodonicotinate

e Morpholine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

e Xantphos or other suitable ligand

e Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2COs)
» Toluene or Dioxane

o Ethyl Acetate

Procedure:

e In a glovebox or under an inert atmosphere, charge a reaction vessel with Pdz(dba)s (0.01-
0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4 eq).

Add ethyl 6-iodonicotinate (1.0 eq) and the degassed solvent (toluene or dioxane).

Add morpholine (1.2 eq) and seal the vessel.

Heat the reaction mixture to 80-110 °C for 12-24 hours.

After cooling to room temperature, filter the mixture through a pad of celite and wash with
ethyl acetate.

Concentrate the filtrate and purify the crude product by column chromatography.

Table 5: Representative Buchwald-Hartwig Amination Reactions
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. Catalyst ) .
Amine Base Solvent Temp (°C) Time (h) Yield (%)
System
- Pdz(dba)s /
Aniline NaOtBu Toluene 100 18 70-85
BINAP
_ Pd(OAc)2 / _
Morpholine Cs2C0s Dioxane 110 24 75-90
Xantphos
Benzylami Pd: (dba)s
KsPOa4 t-BuOH 90 16 65-80
ne / BrettPhos
Conclusion

6-lodonicotinic acid stands out as a highly valuable and versatile chemical intermediate in the
field of drug discovery and development. Its straightforward synthesis and the reactivity of the
carbon-iodine bond in a range of robust and high-yielding cross-coupling reactions provide
medicinal chemists with a powerful tool for the construction of diverse libraries of substituted
pyridine derivatives. The detailed protocols and data presented in this guide are intended to
facilitate the effective utilization of this important building block in the ongoing quest for novel
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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